molecular formula C18H18O5 B2427163 6,7-dimethoxy-1-(4-methoxyphenyl)isochroman-3-one CAS No. 299441-36-4

6,7-dimethoxy-1-(4-methoxyphenyl)isochroman-3-one

Cat. No.: B2427163
CAS No.: 299441-36-4
M. Wt: 314.337
InChI Key: YSLHFTHLNLJRBX-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-(4-methoxyphenyl)-1,4-dihydro-3H-isochromen-3-one is a synthetic organic compound belonging to the class of isochromenes. Isochromenes are known for their diverse biological activities and potential therapeutic applications. This compound is characterized by its unique structure, which includes methoxy groups at positions 6 and 7, and a methoxyphenyl group at position 1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-1-(4-methoxyphenyl)isochroman-3-one typically involves multi-step organic reactions. One common method includes the condensation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with 4-methoxybenzaldehyde under acidic conditions, followed by cyclization to form the isochromene ring . The reaction conditions often require the use of solvents like ethanol and catalysts such as hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-(4-methoxyphenyl)-1,4-dihydro-3H-isochromen-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce halogenated or nitrated isochromenes .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethoxy-1-(4-methoxyphenyl)-1,4-dihydro-3H-isochromen-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at positions 6 and 7, along with the methoxyphenyl group, enhances its stability and reactivity compared to similar compounds .

This detailed article provides a comprehensive overview of 6,7-dimethoxy-1-(4-methoxyphenyl)isochroman-3-one, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

6,7-dimethoxy-1-(4-methoxyphenyl)-1,4-dihydroisochromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-20-13-6-4-11(5-7-13)18-14-10-16(22-3)15(21-2)8-12(14)9-17(19)23-18/h4-8,10,18H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLHFTHLNLJRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=CC(=C(C=C3CC(=O)O2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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